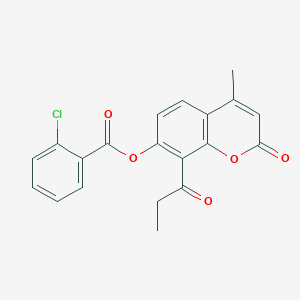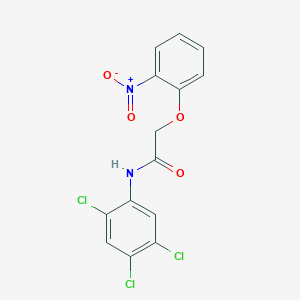
4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl 2-chlorobenzoate
Description
“4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl 2-chlorobenzoate” is a chemical compound with the molecular formula C17H18O5 . It has an average mass of 302.322 Da and a monoisotopic mass of 302.115417 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another example is the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C17H18O5 . Further structural details can be obtained through spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. As mentioned earlier, its synthesis involves an O-acylation reaction . Further reactions could depend on the specific conditions and reactants used.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C17H18O5 . It has an average mass of 302.322 Da and a monoisotopic mass of 302.115417 Da . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the sources retrieved.Future Directions
The future directions for research on “4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl 2-chlorobenzoate” could involve exploring its potential biological and pharmacological activities, given the known activities of coumarin derivatives . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
Properties
IUPAC Name |
(4-methyl-2-oxo-8-propanoylchromen-7-yl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO5/c1-3-15(22)18-16(25-20(24)13-6-4-5-7-14(13)21)9-8-12-11(2)10-17(23)26-19(12)18/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMWDPFYUVFAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-dioxoisoindol-2-yl)-1-phenyl-1,2,4-triazol-3-yl]-3-nitrobenzamide](/img/structure/B3545688.png)
![2-[(2-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3545696.png)
![2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B3545713.png)
![N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE](/img/structure/B3545721.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B3545726.png)
![N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3545732.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide](/img/structure/B3545733.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3545744.png)
![methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3545755.png)

![N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide](/img/structure/B3545782.png)
![methyl (2,6-dichloro-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3545785.png)
